molecular formula C10H9N5 B12987869 6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile

6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile

Cat. No.: B12987869
M. Wt: 199.21 g/mol
InChI Key: QTHVDOIRDJQUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It combines a nicotinonitrile scaffold with a 3-aminopyrazole moiety, a structure known to be a privileged scaffold in drug discovery . Aminopyrazoles are advantageous frameworks that can provide useful ligands for a variety of enzymes and receptors . Researchers utilize such compounds as building blocks for the synthesis of more complex molecules or as core structures in the development of pharmacologically active agents. The 3-aminopyrazole group, in particular, can serve as a key pharmacophore, potentially enabling interactions with various biological targets . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Key Research Applications: • Medicinal Chemistry: Serves as a key intermediate in the design and synthesis of novel bioactive molecules . • Kinase Inhibitor Research: The aminopyrazole scaffold is frequently investigated in the development of potent inhibitors for various kinases, such as cyclin-dependent kinases (CDKs) and Aurora kinases . • Antimicrobial and Anticancer Studies: Analogous compounds have been explored for their antitumor, antibacterial, and antifungal properties, making this a compound of interest in infectious disease and oncology research . Mechanism of Action: The specific mechanism of action is dependent on the final derivative synthesized and the biological target under investigation. Generally, compounds featuring the aminopyrazole motif can act by modulating enzyme activity, such as through competitive inhibition at the ATP-binding site of kinases, or by interfering with protein-protein interactions . NOTE: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

6-[(3-aminopyrazol-1-yl)methyl]pyridine-3-carbonitrile

InChI

InChI=1S/C10H9N5/c11-5-8-1-2-9(13-6-8)7-15-4-3-10(12)14-15/h1-4,6H,7H2,(H2,12,14)

InChI Key

QTHVDOIRDJQUFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)CN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile typically involves the reaction of 3-amino-1H-pyrazole with a nicotinonitrile derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a nicotinonitrile halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Biological and Therapeutic Activities

6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile exhibits various biological activities, making it a candidate for several therapeutic applications:

  • Anticancer Activity : Compounds containing the pyrazole moiety have been shown to inhibit specific kinases associated with cancer progression. For instance, derivatives targeting cyclin-dependent kinases (CDKs), particularly the PCTAIRE subfamily, have demonstrated significant anti-proliferative effects against breast and cervical cancers .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research indicates that pyrazole derivatives can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including dipeptidyl peptidase IV and protein kinases, which are crucial in regulating metabolic pathways and cellular functions .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield. The structure-activity relationship (SAR) studies are essential for optimizing its efficacy against targeted diseases.

Table 1: Summary of Synthetic Routes

Synthetic RouteYield (%)Key ReagentsNotes
Multicomponent Reaction81–91%Aldehydes, malononitrile, hydrazineEffective for generating diverse derivatives
Microwave-Assisted SynthesisVariesMontmorillonite K10 catalystReduces reaction time significantly

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of pyrazole-based compounds, derivatives similar to this compound were assessed for their ability to inhibit CDK16. The results showed an EC50 value of 33 nM, indicating potent activity against cancer cell lines .

Case Study 2: Antimicrobial Activity

A recent evaluation of various pyrazole derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. Compounds derived from similar structures exhibited inhibition zones comparable to standard antibiotics, highlighting their potential as antimicrobial agents .

Potential in Drug Development

Given its diverse applications, this compound is a promising candidate in drug discovery efforts aimed at developing new therapies for cancer and infectious diseases. Its ability to act on multiple targets within biological systems enhances its appeal as a versatile pharmacophore.

Mechanism of Action

The mechanism of action of 6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structural analogs, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Nicotinonitrile-Pyrazole Derivatives

Compound Name Substituents on Pyrazole Key Modifications on Nicotinonitrile Biological Activity/Applications Reference
6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile 3-Amino None Potential kinase inhibition (theoretical)
6-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]nicotinonitrile (8a) 4-Amino, 3,5-dimethyl None GLUT1 inhibition (IC₅₀: <1 μM)
6-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}nicotinonitrile (54b) 5-Methyl, 4-nitro, 3-CF₃ None Intermediate for GLUT1 inhibitors
2-((2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile 3,5-Dimethyl Thioether linkage, CF₃, phenyl Anticancer candidate (in vitro testing)
6-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile (19) 3,5-Dimethyl Dichlorophenyl, fluorophenyl Cytotoxic (IC₅₀: 2.8–8.3 μM)

Key Findings

Substituent Effects on Bioactivity: The 4-amino-3,5-dimethylpyrazole derivative (8a) exhibits potent GLUT1 inhibitory activity (IC₅₀ <1 μM), attributed to the electron-donating methyl groups and amino functionality, which enhance binding to glucose transporters . Trifluoromethyl groups (e.g., in 54b) improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .

Synthetic Accessibility: Derivatives with nitro groups (e.g., 54b) require post-synthetic reduction (e.g., H₂/Pd-C) to yield amino-functionalized analogs, complicating scalability . Thioether-linked compounds (e.g., in ) demand stringent reaction conditions (e.g., acetic acid reflux) but offer enhanced conformational flexibility.

Crystallographic and Computational Insights: Pyrazole-nicotinonitrile hybrids often exhibit planar geometries, facilitating π-π stacking in protein binding pockets. DFT studies on similar compounds (e.g., 1,4-dihydropyridines) highlight the role of HOMO-LUMO gaps in modulating redox-mediated bioactivity . Hydrogen-bonding patterns (e.g., N–H···N interactions) in pyrazole derivatives influence solubility and crystal packing, as observed in SHELX-refined structures .

Biological Activity

6-((3-Amino-1H-pyrazol-1-yl)methyl)nicotinonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and enzyme inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N6
  • Molecular Weight : 218.23 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

Table 1: Antimicrobial Activity Against Selected Bacteria

MicroorganismInhibition Zone (mm)Reference
Escherichia coli30
Staphylococcus aureus28
Candida albicans25

The compound demonstrated significant antibacterial activity, particularly against E. coli, where it showed a strong inhibition zone of 30 mm, comparable to standard antibiotics.

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity.

Table 2: Antifungal Activity Against Selected Fungi

FungusInhibition Zone (mm)Reference
Candida albicans25
Aspergillus niger22

The results indicate that the compound can inhibit the growth of certain fungi, suggesting its potential use in treating fungal infections.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has also been investigated. For instance, molecular docking studies revealed that it interacts effectively with enzymes like CYP51, which is crucial for fungal sterol biosynthesis.

Table 3: Binding Affinity with CYP51

CompoundBinding Energy (kcal/mol)Interaction Type
This compound-8.5Hydrogen bonds
Standard Inhibitor-9.0Hydrogen bonds

The binding energy indicates a strong interaction with the target enzyme, which is essential for its antifungal activity.

Case Studies

A study conducted by researchers at MDPI demonstrated that derivatives of pyrazole exhibit promising biological activities. The research highlighted that compounds similar to this compound showed significant inhibition against various microbial strains and provided insights into their mechanism of action through molecular docking analyses .

Another case study focused on the synthesis and evaluation of pyrazole derivatives for their potential as antimicrobial agents. The findings suggested that structural modifications could enhance biological activities, paving the way for developing new therapeutic agents based on this scaffold .

Q & A

Q. What ethical and safety protocols are mandatory for handling this compound in academic labs?

  • Methodology : Adhere to institutional Chemical Hygiene Plans (CHPs) for waste disposal and exposure limits (e.g., OSHA guidelines). Conduct risk assessments for mutagenicity (Ames test) and ecotoxicity (Daphnia magna assays) before scaling up synthesis .

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